molecular formula C26H40N5O8P B1202632 N(1),O(2)-Dioctanoyl cyclic amp CAS No. 57329-09-6

N(1),O(2)-Dioctanoyl cyclic amp

Cat. No. B1202632
CAS RN: 57329-09-6
M. Wt: 581.6 g/mol
InChI Key: QZSIVKGCDJARRY-HATPXFROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1),O(2)-Dioctanoyl cyclic amp, also known as N(1),O(2)-Dioctanoyl cyclic amp, is a useful research compound. Its molecular formula is C26H40N5O8P and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(1),O(2)-Dioctanoyl cyclic amp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(1),O(2)-Dioctanoyl cyclic amp including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57329-09-6

Product Name

N(1),O(2)-Dioctanoyl cyclic amp

Molecular Formula

C26H40N5O8P

Molecular Weight

581.6 g/mol

IUPAC Name

[(4aR,6R,7R,7aR)-2-hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate

InChI

InChI=1S/C26H40N5O8P/c1-3-5-7-9-11-13-19(32)30-24-21-25(28-16-27-24)31(17-29-21)26-23(38-20(33)14-12-10-8-6-4-2)22-18(37-26)15-36-40(34,35)39-22/h16-18,22-23,26H,3-15H2,1-2H3,(H,34,35)(H,27,28,30,32)/t18-,22-,23-,26-/m1/s1

InChI Key

QZSIVKGCDJARRY-HATPXFROSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCCCCCC

SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCCCCCC

synonyms

DO-cAMP
N(1),O(2)-dioctanoyl cyclic AMP

Origin of Product

United States

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